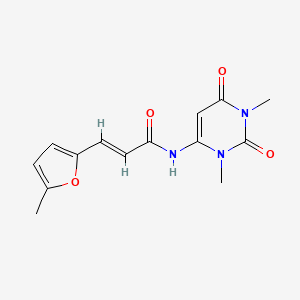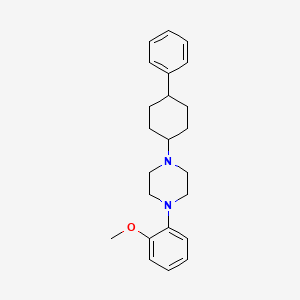![molecular formula C15H15Cl2N3O B5849171 N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted urea herbicides. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is also used in non-agricultural settings such as golf courses, lawns, and industrial sites.
作用機序
Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is a subunit of the photosystem II complex. This leads to the disruption of electron transport and the inhibition of photosynthesis. The herbicide has a high affinity for the D1 protein, which makes it effective in low concentrations.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms such as algae, fish, and aquatic invertebrates. It can cause oxidative stress and damage to cell membranes, leading to cell death. Diuron has also been shown to have endocrine-disrupting effects on aquatic organisms, which can lead to reproductive abnormalities and developmental disorders.
実験室実験の利点と制限
Diuron is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, which makes it a useful tool for studying photosynthesis and herbicide resistance in plants. However, the toxic effects of Diuron on non-target organisms can limit its use in certain experiments.
将来の方向性
There are several areas of research that can be explored in the future regarding Diuron. One area is the development of alternative herbicides that are less toxic to the environment. Another area is the study of herbicide resistance in plants and the development of strategies to overcome it. Additionally, the impact of Diuron on human health and its potential as a carcinogen needs to be further investigated. Finally, the use of Diuron as a tool for studying photosynthesis and plant physiology can be expanded to better understand the mechanisms of plant growth and development.
合成法
Diuron can be synthesized through a multi-step process starting from 2,4-dichloronitrobenzene and 4-dimethylaminophenol. The synthesis involves the reduction of the nitro group, followed by the formation of the urea moiety. The final product is obtained through purification and crystallization.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the plant due to a lack of energy production. Diuron has also been studied for its potential to cause environmental pollution through leaching into groundwater and surface water.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWZDQYEKTTXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)